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molecular formula C10H17N3O3 B8372995 [2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamic acid tert-butyl ester

[2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B8372995
M. Wt: 227.26 g/mol
InChI Key: UNHWIEGKCBNIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902375B2

Procedure details

Iodine (0.261 g, 1.028 mmol) is added to a stirred solution of polymer supported triphenylphosphine (3 mmol/g, 0.34 g, 1.03 mmol) in DCM (10 ml). After stirring for 10 min at room temperature triethylamine (0.287 ml, 2.06 mmol) and [3-(N′-acetyl-hydrazino)-3-oxo-propyl]-carbamic acid tert-butyl ester (0.126 g, 0.514 mmol) are added. The reaction is stirred at room temperature for 18 h then filtered through a Celite™ filter material plug, washing with DCM. The solvent is removed and the residue is purified by chromatography on silica, eluting with EtOAc, to afford the titled compound.
Quantity
0.261 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.287 mL
Type
reactant
Reaction Step Three
Quantity
0.126 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
II.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[C:29]([O:33][C:34](=[O:45])[NH:35][CH2:36][CH2:37][C:38]([NH:40][NH:41][C:42](=[O:44])[CH3:43])=O)([CH3:32])([CH3:31])[CH3:30]>C(Cl)Cl>[C:29]([O:33][C:34](=[O:45])[NH:35][CH2:36][CH2:37][C:38]1[O:44][C:42]([CH3:43])=[N:41][N:40]=1)([CH3:32])([CH3:31])[CH3:30]

Inputs

Step One
Name
Quantity
0.261 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0.287 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.126 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(=O)NNC(C)=O)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
then filtered through a Celite™
FILTRATION
Type
FILTRATION
Details
filter material plug
WASH
Type
WASH
Details
washing with DCM
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC=1OC(=NN1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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